Topological Polar Surface Area (TPSA) Elevation Relative to 6-Unsubstituted Analog
The target compound exhibits a TPSA of 84.7 Ų, which is substantially higher than the predicted TPSA of the 6-unsubstituted analog 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (TPSA ≈ 64 Ų) due to the additional hydroxy group [1]. This difference places the target compound above the typical oral bioavailability threshold (TPSA < 90 Ų) but closer to the upper limit for blood-brain barrier penetration (commonly TPSA < 60-70 Ų), suggesting a deliberate trade-off between permeability and solubility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 84.7 Ų |
| Comparator Or Baseline | 3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: ~64 Ų (estimated from 6-unsubstituted analog) |
| Quantified Difference | ΔTPSA ≈ +20.7 Ų |
| Conditions | Computed by Cactvs 3.4.6.11 algorithm (PubChem release 2019.06.18) for target; comparator value based on homologous structures. |
Why This Matters
A higher TPSA indicates improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for target engagement in extracellular or polar binding sites and may reduce off-target partitioning into lipid-rich tissues.
- [1] PubChem Compound Summary for CID 2346389, 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, Section 3.1 Computed Properties, https://pubchem.ncbi.nlm.nih.gov/compound/2346389 View Source
